molecular formula C25H24N4O2S B5584196 4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B5584196
M. Wt: 444.6 g/mol
InChI Key: NJQGLEMIZLJEQA-WGOQTCKBSA-N
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Description

4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a benzyloxy group, and a hydrosulfide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the context in which they are used. For example, many antifungal drugs contain a 1,2,4-triazole moiety in their structure, which is believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

Research on 1,2,4-triazole derivative inhibitors has been a hot topic in recent years . Given their wide range of biological activities and their potential as therapeutic agents, it is likely that research into these compounds will continue to be an active area of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the triazole ring and the benzyloxy-substituted phenyl group. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and an ethyl-substituted nitrile under acidic or basic conditions.

    Introduction of the Benzyloxy Groups: The benzyloxy groups are introduced via a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.

    Condensation Reaction: The final step involves a condensation reaction between the triazole derivative and the benzyloxy-substituted benzaldehyde in the presence of a suitable catalyst, such as an acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, phenol derivatives.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)benzamide
  • [3,4-Bis(benzyloxy)phenyl]boronic acid
  • 4-(benzyloxy)phenyl acetic acid

Uniqueness

4-({(E)-1-[3,4-BIS(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-5-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, benzyloxy groups, and a hydrosulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-2-24-27-28-25(32)29(24)26-16-21-13-14-22(30-17-19-9-5-3-6-10-19)23(15-21)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3,(H,28,32)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQGLEMIZLJEQA-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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